Cas no 1806170-02-4 (2-(Bromomethyl)-5-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-3-carboxylic acid)

2-(Bromomethyl)-5-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-3-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 2-(Bromomethyl)-5-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-3-carboxylic acid
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- インチ: 1S/C9H4BrF6NO3/c10-1-3-5(7(18)19)6(8(11,12)13)4(2-17-3)20-9(14,15)16/h2H,1H2,(H,18,19)
- InChIKey: DRYOLJMMDGRYRB-UHFFFAOYSA-N
- SMILES: BrCC1C(C(=O)O)=C(C(F)(F)F)C(=CN=1)OC(F)(F)F
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 10
- 重原子数量: 20
- 回転可能化学結合数: 3
- 複雑さ: 361
- XLogP3: 3
- トポロジー分子極性表面積: 59.4
2-(Bromomethyl)-5-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-3-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029079686-1g |
2-(Bromomethyl)-5-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-3-carboxylic acid |
1806170-02-4 | 97% | 1g |
$1,445.30 | 2022-03-31 |
2-(Bromomethyl)-5-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-3-carboxylic acid 関連文献
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2-(Bromomethyl)-5-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-3-carboxylic acidに関する追加情報
Introduction to 2-(Bromomethyl)-5-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-3-carboxylic acid (CAS No. 1806170-02-4) and Its Applications in Modern Chemical Biology
2-(Bromomethyl)-5-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-3-carboxylic acid, identified by the CAS number 1806170-02-4, is a highly versatile and synthetically valuable compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. Its unique structural features, characterized by the presence of a bromomethyl group, trifluoromethoxy substituents, and a trifluoromethyl group on a pyridine core, make it an invaluable intermediate for the development of novel bioactive molecules.
The compound's molecular architecture positions it as a key building block for synthesizing a wide array of pharmacologically relevant derivatives. The bromomethyl functionality, in particular, provides a reactive handle for further functionalization via nucleophilic substitution reactions, enabling the construction of complex molecular frameworks with precision. This reactivity is complemented by the electron-withdrawing effects of the trifluoromethyl and trifluoromethoxy groups, which can modulate the electronic properties of the pyridine ring and influence the overall pharmacokinetic profile of derived compounds.
In recent years, there has been a surge in interest surrounding heterocyclic compounds as therapeutic agents due to their diverse biological activities and favorable physicochemical properties. Pyridine derivatives, in particular, have demonstrated remarkable efficacy across multiple therapeutic domains, including oncology, immunology, and central nervous system disorders. The specific substitution pattern of 2-(Bromomethyl)-5-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-3-carboxylic acid aligns well with this trend, offering researchers a robust scaffold for designing molecules with enhanced potency and selectivity.
One of the most compelling aspects of this compound is its utility in fragment-based drug discovery (FBDD). By leveraging its modular structure, researchers can rapidly generate libraries of structurally diverse analogs for high-throughput screening (HTS) against biological targets. This approach has been instrumental in identifying novel lead compounds that might otherwise remain hidden within larger chemical spaces. Furthermore, the presence of multiple handles for chemical modification allows for the optimization of key pharmacophoric elements through iterative synthesis and structure-activity relationship (SAR) studies.
Recent advancements in computational chemistry have further enhanced the appeal of 2-(Bromomethyl)-5-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-3-carboxylic acid as a starting material. Machine learning models trained on large datasets of bioactive compounds have demonstrated the ability to predict binding affinities andADMET properties with increasing accuracy. By integrating these predictive tools with traditional synthetic methodologies, researchers can now design derivatives with optimized properties before ever synthesizing them in the lab. This synergy between experimental chemistry and computational modeling has accelerated the pace of drug discovery significantly.
The compound's relevance extends beyond academic research; it has found practical applications in industrial settings where scalable synthetic routes are essential for producing candidate molecules for clinical trials. The bromomethyl group's reactivity allows for efficient coupling with various nucleophiles, including heterocyclic amines and carboxylic acids, facilitating the assembly of complex drug-like structures. Moreover, the electron-deficient nature of the pyridine ring enhances interactions with biological targets such as enzymes and receptors, making it an attractive scaffold for medicinal chemists.
From a mechanistic perspective, 2-(Bromomethyl)-5-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-3-carboxylic acid serves as an excellent probe for understanding reaction mechanisms involving electrophilic addition to heterocycles. Its sensitivity to reaction conditions makes it a useful tool for studying transition states and intermediates in synthetic transformations. Such insights are critical for developing more efficient synthetic strategies and improving yields in multi-step organic syntheses.
The trifluoromethoxy substituent is particularly noteworthy due to its ability to enhance metabolic stability while simultaneously improving lipophilicity—a key parameter in drug design known as "rule of five." This dual benefit has made trifluorinated compounds indispensable in modern pharmaceutical development. When incorporated into bioactive molecules derived from 2-(Bromomethyl)-5-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-3-carboxylic acid, it can contribute to improved pharmacokinetic profiles without compromising binding affinity.
In conclusion,2-(Bromomethyl)-5-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-3-carboxylic acid (CAS No. 1806170-02-4) represents a cornerstone compound in contemporary chemical biology research. Its unique structural attributes enable diverse synthetic applications that span from academic investigations to industrial-scale drug development. As our understanding of biological systems continues to evolve at an unprecedented pace,this compound will undoubtedly remain at forefrontof innovation—providing critical tools for scientists striving to develop next-generation therapeutics that address unmet medical needs worldwide.
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